
Biotin-hexanamide-(L-Thyroxine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-hexanamide-(L-Thyroxine) involves the biotinylation of L-Thyroxine. This process typically includes the activation of biotin and its subsequent conjugation to L-Thyroxine through a hexanamide linker . The reaction conditions often require the use of solvents like DMSO or DMF and may involve ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of Biotin-hexanamide-(L-Thyroxine) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-hexanamide-(L-Thyroxine) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the biotin or thyroxine moieties.
Reduction: This reaction can modify the iodine atoms in the thyroxine structure.
Substitution: This reaction can replace functional groups on the biotin or thyroxine components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin-hexanamide-(L-Thyroxine) derivatives with altered functional groups, while reduction may produce deiodinated forms of the compound .
Aplicaciones Científicas De Investigación
Biotin-hexanamide-(L-Thyroxine) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in the study of thyroid hormone functions and interactions.
Medicine: Utilized in the research of hypothyroidism and related disorders.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
Biotin-hexanamide-(L-Thyroxine) exerts its effects through the thyroid hormone pathway. The compound binds to thyroid hormone receptors, influencing gene expression and metabolic processes . The biotin moiety allows for targeted delivery and enhanced stability, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
L-Thyroxine (Levothyroxine; T4): The parent compound used in hypothyroidism research.
Triiodothyronine (T3): Another thyroid hormone with similar biological activities.
Diiodothyronines: Metabolites of thyroid hormones with distinct physiological effects.
Uniqueness
Biotin-hexanamide-(L-Thyroxine) is unique due to its biotinylation, which enhances its stability and allows for targeted applications in research. This modification distinguishes it from other thyroid hormone derivatives and makes it particularly useful in biochemical assays and therapeutic research .
Propiedades
Fórmula molecular |
C31H36I4N4O7S |
|---|---|
Peso molecular |
1116.3 g/mol |
Nombre IUPAC |
(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C31H36I4N4O7S/c32-18-13-17(14-19(33)28(18)42)46-29-20(34)10-16(11-21(29)35)12-22(30(43)44)37-26(41)8-2-1-5-9-36-25(40)7-4-3-6-24-27-23(15-47-24)38-31(45)39-27/h10-11,13-14,22-24,27,42H,1-9,12,15H2,(H,36,40)(H,37,41)(H,43,44)(H2,38,39,45)/t22-,23-,24-,27-/m0/s1 |
Clave InChI |
JJYXTZZHRVXYDU-TTZMFTMZSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


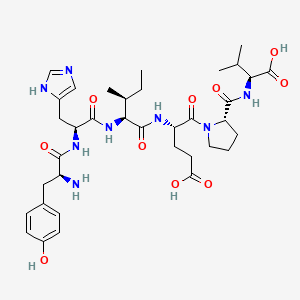


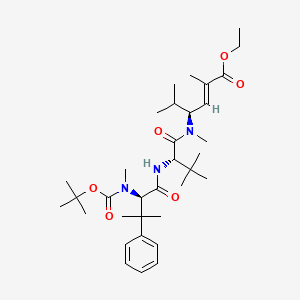

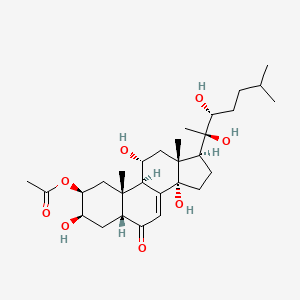
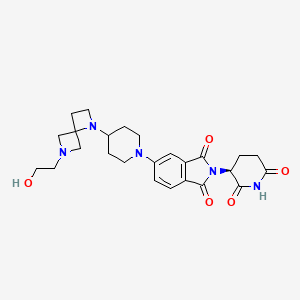
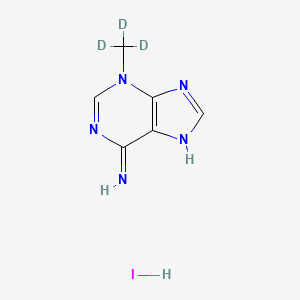
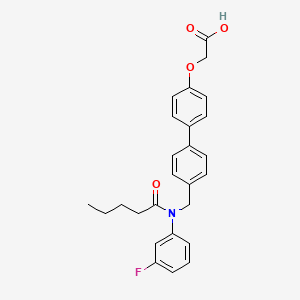
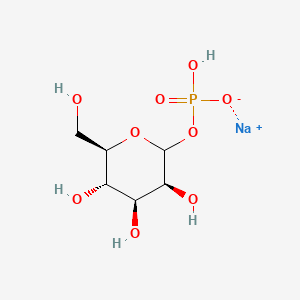
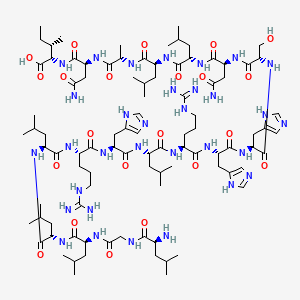
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)

![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
